molecular formula C23H17BrN2O3 B11559475 2-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

2-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

Cat. No.: B11559475
M. Wt: 449.3 g/mol
InChI Key: MFMSTVVYTGVORI-YQQIJQLDSA-N
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Description

2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE is a complex organic compound with a unique structure that combines aromatic and aliphatic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE typically involves multiple steps, starting with the preparation of the phenylformamido intermediate. This intermediate is then reacted with an appropriate aldehyde to form the imino compound. The final step involves the esterification of the imino compound with 3-(4-bromophenyl)prop-2-enoic acid under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenylformamido derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H17BrN2O3

Molecular Weight

449.3 g/mol

IUPAC Name

[2-[(Z)-(benzoylhydrazinylidene)methyl]phenyl] (E)-3-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C23H17BrN2O3/c24-20-13-10-17(11-14-20)12-15-22(27)29-21-9-5-4-8-19(21)16-25-26-23(28)18-6-2-1-3-7-18/h1-16H,(H,26,28)/b15-12+,25-16-

InChI Key

MFMSTVVYTGVORI-YQQIJQLDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C\C2=CC=CC=C2OC(=O)/C=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC(=O)C=CC3=CC=C(C=C3)Br

Origin of Product

United States

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